molecular formula C8H10ClNO2 B13949622 1-(2-Chloropyridin-4-yl)propane-1,3-diol

1-(2-Chloropyridin-4-yl)propane-1,3-diol

Cat. No.: B13949622
M. Wt: 187.62 g/mol
InChI Key: IAHIFFJMNLIFIL-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)propane-1,3-diol is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-yl)propane-1,3-diol typically involves the chlorination of pyridine derivatives followed by the introduction of the propane-1,3-diol moiety. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(2-Chloropyridin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The chlorine atom and the diol moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Chloropyridin-4-yl)propane-1,3-diol can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)propane-1,3-diol

InChI

InChI=1S/C8H10ClNO2/c9-8-5-6(1-3-10-8)7(12)2-4-11/h1,3,5,7,11-12H,2,4H2

InChI Key

IAHIFFJMNLIFIL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(CCO)O)Cl

Origin of Product

United States

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